1-ethyl-N-methylpiperidin-4-amine
Overview
Description
Preparation Methods
The synthesis of 1-ethyl-N-methylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of N-methylpiperidine with ethyl bromide under basic conditions to yield this compound . Industrial production methods may involve similar alkylation reactions, optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-Ethyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include basic or acidic environments, appropriate solvents, and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
1-Ethyl-N-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of biological systems and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
1-Ethyl-N-methylpiperidin-4-amine can be compared with other piperidine derivatives, such as:
N-Methylpiperidine: Similar in structure but lacks the ethyl group, leading to different chemical properties and reactivity.
1-Ethylpiperidine: Contains an ethyl group but lacks the N-methyl substitution, resulting in variations in its biological activity.
Piperidine: The parent compound, which serves as a fundamental building block for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Biological Activity
1-Ethyl-N-methylpiperidin-4-amine (EMPA) is a piperidine derivative that has garnered interest in various fields of research, particularly in medicinal chemistry and neuropharmacology. This article delves into the biological activity of EMPA, exploring its mechanisms of action, applications in scientific research, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₈N₂ and a molecular weight of 142.25 g/mol. Its structure features a piperidine ring with an ethyl group and a methyl group attached to the nitrogen atoms, which influences its chemical reactivity and biological interactions.
The biological activity of EMPA is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may function as either an agonist or antagonist , modulating various biochemical pathways depending on the target involved:
- Receptor Modulation : EMPA has shown potential in modulating trace amine-associated receptors (TAARs), which are implicated in neurotransmission and psychiatric disorders. In vitro studies indicate that certain analogs based on the piperidine core can activate TAAR1, demonstrating dose-dependent efficacy with EC₅₀ values around 0.507 μM .
- Enzyme Interaction : The compound may also interact with enzymes involved in metabolic pathways, affecting their activity and influencing physiological processes.
Applications in Research
This compound has several applications across various scientific disciplines:
- Medicinal Chemistry : EMPA serves as a precursor for developing therapeutic agents targeting neurological disorders. Its structural features make it suitable for synthesizing more complex bioactive molecules.
- Biological Studies : The compound is utilized in studying biological systems, particularly in understanding receptor dynamics and neurotransmission mechanisms.
- Industrial Applications : Beyond medicinal uses, EMPA is employed in producing agrochemicals and dyes, showcasing its versatility as a chemical intermediate.
Comparative Analysis with Related Compounds
To better understand the unique properties of EMPA, it is useful to compare it with other piperidine derivatives:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
N-Methylpiperidine | Lacks ethyl substitution | Different reactivity and potency |
1-Ethylpiperidine | Contains ethyl but no N-methyl group | Variations in receptor interaction |
Piperidine | Parent compound | Fundamental building block for derivatives |
The specific substitution pattern of EMPA imparts distinct chemical properties that enhance its biological activity compared to these related compounds.
Case Studies
Recent studies have highlighted the potential therapeutic applications of EMPA analogs:
- Psychiatric Disorders : In vivo studies using dopamine transporter knockout (DAT-KO) rats have demonstrated that certain EMPA derivatives can reduce hyperlocomotion associated with psychosis-like states, suggesting their potential as treatments for schizophrenia .
- Neurotransmitter Modulation : Research indicates that EMPA can influence dopamine signaling pathways, which are critical in mood regulation and cognitive functions. This modulation might offer insights into developing antidepressant therapies .
Properties
IUPAC Name |
1-ethyl-N-methylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-10-6-4-8(9-2)5-7-10/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPFTVGAZOKJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298638 | |
Record name | 1-Ethyl-N-methyl-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864247-56-3 | |
Record name | 1-Ethyl-N-methyl-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864247-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-N-methyl-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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